4-(3-Bromo-5-chlorophenoxy)piperidine
Description
4-(3-Bromo-5-chlorophenoxy)piperidine is a heterocyclic compound featuring a piperidine ring linked to a substituted phenoxy group. The phenoxy moiety is substituted with bromine and chlorine at the 3- and 5-positions, respectively (Figure 1). This structural motif is significant in medicinal chemistry due to the electron-withdrawing effects of halogens, which enhance lipophilicity and influence binding interactions with biological targets.
Properties
IUPAC Name |
4-(3-bromo-5-chlorophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c12-8-5-9(13)7-11(6-8)15-10-1-3-14-4-2-10/h5-7,10,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGZWFRNEXSMOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-5-chlorophenoxy)piperidine typically involves the reaction of 3-bromo-5-chlorophenol with piperidine under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-5-chlorophenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine and chlorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of various substituted phenoxy-piperidine derivatives.
Scientific Research Applications
4-(3-Bromo-5-chlorophenoxy)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-5-chlorophenoxy)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of phenoxy-piperidine derivatives. Key analogues and their distinguishing features are summarized in Table 1.
Table 1: Comparison of 4-(3-Bromo-5-chlorophenoxy)piperidine with Structural Analogues
Key Observations:
Substituent Position and Electronic Effects: The 3-Br and 5-Cl substituents in the target compound introduce strong electron-withdrawing effects, increasing electrophilicity and lipophilicity compared to analogues like 4-(4-Chlorophenoxy)piperidine (single Cl at 4-position) . 3-Bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one () demonstrates how methoxy groups (electron-donating) balance halogen effects, improving solubility while retaining bioactivity .
Piperidine Modifications: Hydrochloride salts (e.g., 4-(4-Chlorophenoxy)piperidine hydrochloride) enhance aqueous solubility, critical for pharmacokinetics . Steric bulk from isopropyl groups (e.g., 3-(4-Bromo-2-isopropylphenoxy)piperidine hydrochloride) may hinder receptor binding but improve metabolic stability .
Biological Activity: Fluorinated derivatives like 4-(6-Fluorobenzisoxazol-3-yl)piperidine exhibit high serotonin receptor (5-HT2A) affinity, suggesting halogen positioning significantly impacts target selectivity .
Physicochemical and Pharmacological Properties
- Receptor Binding : Fluorinated piperidines (e.g., 4-(6-Fluorobenzisoxazol-3-yl)piperidine ) show receptor subtype selectivity, suggesting halogen size and electronegativity critically influence binding pockets .
Biological Activity
4-(3-Bromo-5-chlorophenoxy)piperidine is an organic compound characterized by a piperidine ring substituted with a 3-bromo-5-chlorophenoxy group. This compound has garnered attention in scientific research due to its potential biological activities , particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Chemical Formula : C₁₁H₁₃BrClNO
- Molecular Weight : 276.59 g/mol
- CAS Number : 2011211-79-1
Synthesis
The synthesis of this compound typically involves the nucleophilic substitution of piperidine with 3-bromo-5-chlorophenol, often using potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. It has shown promising results in inhibiting the growth of cancer cell lines, particularly those associated with breast and lung cancers. The mechanism appears to involve the modulation of cell signaling pathways that regulate proliferation and apoptosis .
Case Studies
-
Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects of this compound on breast cancer cells.
- Method : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
- Results : The compound exhibited an IC50 value of approximately 22 µM, indicating significant cytotoxicity against the cancer cells tested .
-
Antimicrobial Efficacy Study :
- Objective : Investigate the antibacterial properties against Staphylococcus aureus and Escherichia coli.
- Method : Disk diffusion method was employed to determine the inhibition zones.
- Results : The compound demonstrated inhibition zones exceeding 15 mm for both bacterial strains, suggesting strong antibacterial activity .
The biological activity of this compound is believed to result from its ability to bind to specific molecular targets within microbial and cancerous cells. This binding can inhibit key enzymes or disrupt essential cellular processes, leading to reduced viability or increased apoptosis in target cells .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | 22 | Effective against resistant strains. |
| 3-(3-Bromo-5-chlorophenoxy)-4-methylpyridin-2-amine | Antimicrobial | 13 | Improved potency compared to others. |
| 4-(3-Bromophenoxy)oxane | Limited studies | N/A | Less explored in biological contexts. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
